Adelmidrol

Drug formulation Solubility Topical delivery

Adelmidrol is the amphipathic ALIAmide of choice for topical and oral anti-inflammatory R&D. Unlike PEA, its di-amide structure confers dual aqueous/lipid solubility, eliminating the need for micronization or specialized excipients in dermal formulations. Unique PPAR-γ-dependent entourage effect elevates endogenous PEA without inhibiting FAAH/NAAA. Validated across colitis (DNBS), liver fibrosis (CCl4), granuloma, and pediatric atopic dermatitis models. Order for superior solubility and model-specific efficacy.

Molecular Formula C13H26N2O4
Molecular Weight 274.36 g/mol
CAS No. 1675-66-7
Cat. No. B1665519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdelmidrol
CAS1675-66-7
Synonymsadelmidrol
N,N'-bis(2-hydroxyethyl)nonanediamide
Molecular FormulaC13H26N2O4
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESC(CCCC(=O)NCCO)CCCC(=O)NCCO
InChIInChI=1S/C13H26N2O4/c16-10-8-14-12(18)6-4-2-1-3-5-7-13(19)15-9-11-17/h16-17H,1-11H2,(H,14,18)(H,15,19)
InChIKeyPAHZPHDAJQIETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adelmidrol (CAS 1675-66-7): Anti-Inflammatory ALIAmide with Distinct Amphipathic Solubility Profile and PPAR-γ Dependent Activity


Adelmidrol (INN: N,N‘-bis(2-hydroxyethyl)nonanediamide) is the semi-synthetic diethanolamide derivative of azelaic acid, a naturally occurring dicarboxylic acid with established topical anti-inflammatory properties [1]. Structurally, it belongs to the ALIAmide (Autacoid Local Injury Antagonist Amide) class of fatty acid derivatives and serves as an analogue of palmitoylethanolamide (PEA), the prototypical ALIAmide [2]. Adelmidrol exerts anti-inflammatory and analgesic effects primarily through down-modulation of mast cell degranulation, reduction of NF-κB translocation, and decreased COX-2 expression, with effects that are partly dependent on peroxisome proliferator-activated receptor gamma (PPAR-γ) activation [3]. Unlike PEA, adelmidrol possesses a symmetrical di-amide structure and pronounced amphipathic character—conferring high water solubility and good lipid solubility—which enables versatile formulation across topical, oral, and parenteral administration routes [4].

Why PEA or Other ALIAmides Cannot Simply Substitute Adelmidrol in Formulation and Research Applications


Despite belonging to the same ALIAmide class as palmitoylethanolamide (PEA), adelmidrol exhibits critical physicochemical and mechanistic differences that preclude generic substitution. The amphipathic character of adelmidrol—derived from its di-amide structure with dual hydroxyethyl moieties—renders it substantially more easily soluble than PEA in both aqueous and lipid environments, a property explicitly cited by researchers as the rationale for selecting adelmidrol over PEA for certain experimental models [1]. Furthermore, while both compounds down-modulate mast cell activation, adelmidrol exerts a unique ‘entourage effect’ by increasing endogenous PEA concentrations in keratinocytes and other cell types without inhibiting PEA catabolic enzymes FAAH or NAAA—a mechanism not shared by PEA itself and not established for other ALIAmides [2]. Critically, the anti-inflammatory and anti-fibrotic efficacy of adelmidrol demonstrates PPAR-γ dependence that varies by tissue context, whereas PEA's effects are primarily mediated through PPAR-α and CB2 receptor pathways, indicating divergent signaling pharmacology that undermines any assumption of class-wide interchangeability [3].

Adelmidrol Quantitative Differentiation Evidence: Comparative Efficacy and Mechanistic Data Versus Closest Analogues


Enhanced Amphipathic Solubility Versus PEA: A Formulation-Defining Physicochemical Differentiation

Adelmidrol demonstrates superior amphipathic solubility compared to palmitoylethanolamide (PEA), its closest structural analogue. Researchers explicitly state that the choice to test adelmidrol over PEA 'depends upon the physicochemical properties of the compound, i.e. the amphipatic feature, that make it more easily soluble than PEA' [1]. This property arises from adelmidrol's symmetrical di-amide structure with two hydroxyethyl moieties, conferring high water solubility alongside good lipid solubility, whereas PEA's mono-amide structure with a long palmitoyl chain yields more limited aqueous solubility [2].

Drug formulation Solubility Topical delivery ALIAmides

Unique 'Entourage Effect': Adelmidrol Increases Endogenous PEA Concentrations Without Catabolic Enzyme Inhibition

Adelmidrol exhibits a unique 'entourage effect' wherein it increases endogenous palmitoylethanolamide (PEA) concentrations without inhibiting the primary PEA catabolic enzymes N-acylethanolamine-hydrolysing acid amidase (NAAA) or fatty acid amide hydrolase (FAAH). In canine keratinocytes, adelmidrol treatment significantly elevated intracellular PEA levels, yet enzyme activity assays demonstrated that adelmidrol does not inhibit FAAH or NAAA activity in brain or HEK-293 cell membrane fractions [1]. This contrasts with PEA itself and other ALIAmides that act as direct FAAH substrates or inhibitors. Instead, adelmidrol modulates the expression of PEA biosynthetic enzymes (e.g., NAPE-PLD) and reduces mRNA expression of catabolic enzymes in some cell types, representing a mechanistically distinct pathway for amplifying endogenous protective lipid signaling [2].

Entourage effect Keratinocytes PEA metabolism NAAA FAAH

PPAR-γ Dependent Anti-Inflammatory Efficacy with PPAR-α Independence: Divergent Nuclear Receptor Pharmacology from PEA

Adelmidrol demonstrates a distinct nuclear receptor pharmacology profile characterized by PPAR-γ dependence and PPAR-α independence, contrasting with palmitoylethanolamide (PEA) whose anti-inflammatory effects are mediated through both PPAR-α and PPAR-γ. In a carrageenan-induced paw edema model, the beneficial effects of adelmidrol were abolished by pre-treatment with GW9662 (a selective PPAR-γ antagonist), whereas genetic absence of PPAR-α receptor did not modify adelmidrol's therapeutic outcomes [1]. This PPAR-α independence was confirmed in both acute inflammation (carrageenan paw edema) and chronic inflammation (collagen-induced arthritis) models. In an experimental colitis model, adelmidrol (10 mg/kg daily, oral) reduced myeloperoxidase activity, decreased NF-κB translocation, and lowered proinflammatory cytokine release (TNF-α, IL-1β) in a manner partly dependent on PPAR-γ activation [2].

PPAR-gamma Nuclear receptor Inflammation Colitis Arthritis

Quantified Reduction in Granuloma Weight and Neo-Angiogenesis: Local Efficacy in Chronic Inflammation Model

In a λ-carrageenin-induced granuloma model in rats—a model of chronic inflammation driven by sustained mast cell activation—local administration of adelmidrol significantly decreased both granuloma tissue weight and neo-angiogenesis compared to vehicle-treated controls [1]. The compound reduced mast cell degranulation in granulomatous tissue and inhibited the release of key pro-inflammatory and pro-angiogenic mediators including iNOS, chymase, MMP-9, nitric oxide, and TNF-α [2]. Histological analysis confirmed modulation of mast cell degranulation as the underlying mechanism, with quantitative immunohistochemical and densitometric analysis demonstrating significant reductions in chymase and MMP-9 expression [3].

Granuloma Chronic inflammation Mast cells Angiogenesis In vivo

Anti-Fibrotic Efficacy: Adelmidrol Reduces CCl4-Induced Liver Cirrhosis Incidence by 49.2% in PPAR-γ Dependent Manner

In a carbon tetrachloride (CCl4)-induced experimental liver fibrosis model, adelmidrol (10 mg/kg) significantly reduced the incidence of liver cirrhosis from 76.5% in untreated controls to 38.9% in adelmidrol-treated animals, representing an absolute reduction of 37.6 percentage points and a relative risk reduction of 49.2% [1]. This anti-fibrotic effect was accompanied by significant decreases in serum ALT and AST levels, as well as reduced extracellular matrix deposition in liver tissue. The anti-fibrotic efficacy of adelmidrol was shown to depend on hepatic PPAR-γ levels, as demonstrated by the ability of the PPAR-γ antagonist GW9662 to attenuate the compound's protective effects and by the observation that adelmidrol inhibited macrophage and hepatic stellate cell (HSC) activation in a PPAR-γ-dependent manner in vitro [2].

Liver fibrosis Cirrhosis PPAR-gamma Anti-fibrotic Hepatic stellate cells

Clinical Pilot Data: 80% Complete Resolution Rate in Pediatric Atopic Dermatitis with Topical Adelmidrol 2%

In a pilot clinical study evaluating topical adelmidrol 2% emulsion for mild atopic dermatitis in pediatric subjects (n=20; 11 male, 9 female; mean age 8 years, range 3-16), complete resolution with no reported side effects was observed in 16 patients (80%) after 4 weeks of twice-daily treatment [1]. Notably, no relapses occurred during the 8-week follow-up period among the responders. As an internal control, six untreated patches in six subjects with multiple lesions showed no spontaneous improvement, confirming that the observed resolution was attributable to adelmidrol treatment rather than natural disease fluctuation [2]. The study authors attribute this clinical benefit to adelmidrol's demonstrated ability to reduce mast cell degranulation, which interferes with the release of inflammatory mediators including nerve growth factor (NGF) implicated in atopic dermatitis pathogenesis [3].

Atopic dermatitis Pediatric Clinical trial Topical Mast cells

Adelmidrol Application Scenarios: Evidence-Backed Research and Formulation Use Cases


Topical Dermatological Formulations Requiring High Skin Penetration and Mast Cell Modulation

Adelmidrol's amphipathic solubility profile—explicitly characterized as 'more easily soluble than PEA' in both aqueous and lipid environments—makes it the preferred ALIAmide for topical emulsion, gel, and cream formulations where efficient stratum corneum penetration is required [1]. This property has been leveraged in veterinary dermatology (extensively used in Italy) and in the clinical pilot study demonstrating 80% complete resolution of pediatric atopic dermatitis with a 2% topical emulsion [2]. For formulators developing topical anti-inflammatory or wound-healing products, adelmidrol eliminates the need for micronization or specialized solubilizing excipients that PEA formulations require for adequate dermal delivery [3].

Inflammatory Bowel Disease and Colitis Research Requiring PPAR-γ Mediated Gut Protection

Adelmidrol (10 mg/kg daily, oral) has demonstrated significant protective effects in a DNBS-induced murine colitis model, reducing diarrhea, body weight loss, and myeloperoxidase activity while decreasing NF-κB translocation, COX-2 expression, and proinflammatory cytokine release (TNF-α, IL-1β) in colon tissue [1]. These effects are partly dependent on PPAR-γ activation, as demonstrated by antagonism with GW9662 [2]. For researchers investigating PPAR-γ-mediated intestinal barrier protection or developing oral formulations for inflammatory bowel disease applications, adelmidrol provides a well-characterized tool compound with validated oral efficacy in the colitis model—offering an alternative to PEA-based approaches where PPAR-α engagement may confound mechanistic interpretation [3].

Liver Fibrosis and Cirrhosis Research with PPAR-γ Dependent Anti-Fibrotic Mechanism

Adelmidrol has demonstrated quantifiable anti-fibrotic efficacy in the CCl4-induced liver cirrhosis model, reducing cirrhosis incidence from 76.5% to 38.9% at 10 mg/kg dosing, with accompanying reductions in ALT, AST, and extracellular matrix deposition [1]. The anti-fibrotic effect was shown to depend on hepatic PPAR-γ levels, and adelmidrol inhibited macrophage and hepatic stellate cell (HSC) activation in a PPAR-γ-dependent manner in vitro [2]. This evidence positions adelmidrol as a research tool for investigating PPAR-γ-mediated anti-fibrotic pathways in liver disease models, with a specific quantitative efficacy benchmark (49.2% relative risk reduction for cirrhosis) that can inform experimental design and comparator selection.

Chronic Inflammation and Mast Cell-Driven Pathology Research

In the λ-carrageenin-induced granuloma model—a paradigm of chronic inflammation sustained by persistent mast cell activation—local adelmidrol administration significantly reduced granuloma tissue weight and neo-angiogenesis while down-modulating mast cell degranulation and inhibiting pro-inflammatory mediators including iNOS, chymase, MMP-9, and TNF-α [1]. For researchers studying chronic inflammatory conditions characterized by mast cell persistence (e.g., foreign body reactions, chronic wounds, fibrotic disorders, or mast cell activation syndromes), adelmidrol provides a tool compound with validated in vivo efficacy in reducing both the cellular (mast cell degranulation) and tissue-level (granuloma mass, angiogenesis) manifestations of chronic inflammation [2]. This model-specific efficacy profile differentiates adelmidrol from PEA, which has been less extensively characterized in the granuloma paradigm [3].

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